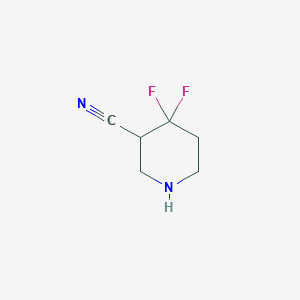
4,4-Difluoropiperidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoropiperidine-3-carbonitrile is a fluorinated organic compound with the molecular formula C6H8F2N2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropiperidine-3-carbonitrile typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors is common to maintain consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoropiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4,4-Difluoropiperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoropiperidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
4,4-Difluoropiperidine: Similar in structure but lacks the nitrile group.
3,4-Difluoropyridine: Contains a pyridine ring instead of a piperidine ring.
2,5-Difluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness: 4,4-Difluoropiperidine-3-carbonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Propiedades
Fórmula molecular |
C6H8F2N2 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
4,4-difluoropiperidine-3-carbonitrile |
InChI |
InChI=1S/C6H8F2N2/c7-6(8)1-2-10-4-5(6)3-9/h5,10H,1-2,4H2 |
Clave InChI |
YJTOXZFKMOHZBX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


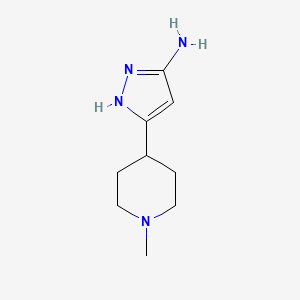
![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)
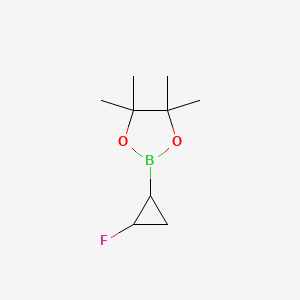
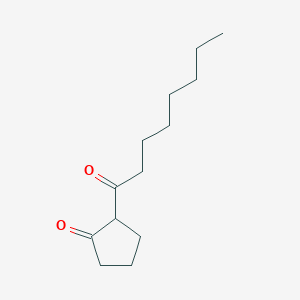
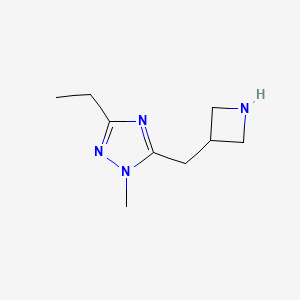
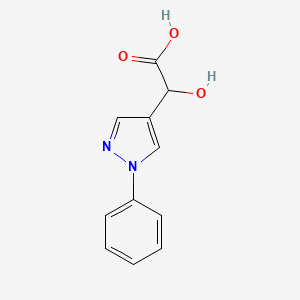
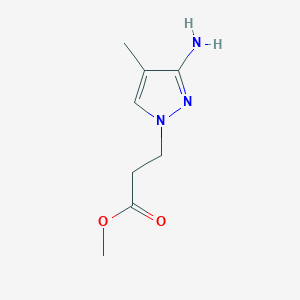
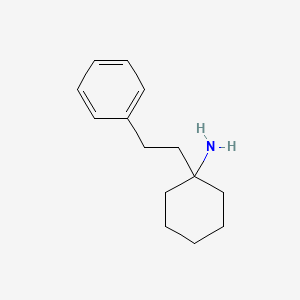

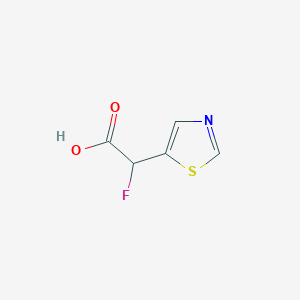
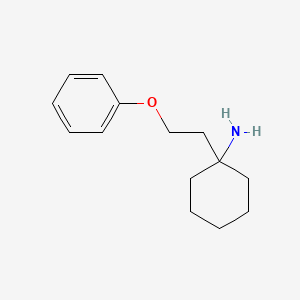

![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
